2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid involves several steps. One common method includes the reaction of 3,5-diiodosalicylic acid with appropriate reagents to introduce the hydroxy and phenoxy groups. The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or acetonitrile, and catalysts like glacial acetic acid . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as endothelin-1 receptor and aldo-keto reductase family 1 member C1 . These interactions lead to the modulation of various biological processes, including inflammation and oxidative stress.
Comparison with Similar Compounds
2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid can be compared with other similar compounds, such as:
2-Hydroxy-3,5-diiodobenzoic acid: This compound shares a similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.
3,5-Diiodosalicylic acid: Another related compound, which also contains iodine atoms but differs in the position of the hydroxy and carboxylic acid groups.
Properties
Molecular Formula |
C14H8I4O5 |
---|---|
Molecular Weight |
763.83 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C14H8I4O5/c15-6-3-7(16)12(20)10(4-6)23-13-8(17)1-5(2-9(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22) |
InChI Key |
RUMKIRGFRQYSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C(C(=O)O)O |
Origin of Product |
United States |
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